molecular formula C₂₃H₁₇D₄N₇O B1151137 Tasosartan-d4

Tasosartan-d4

Cat. No.: B1151137
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tasosartan-d4 is a deuterium-labeled isotopologue of Tasosartan, an angiotensin II receptor antagonist that was withdrawn from clinical development after phase III trials indicated signs of potential liver toxicity, such as elevated transaminases, in study participants . As a deuterated compound featuring four deuterium atoms, this compound is primarily valued in pharmaceutical and metabolic research as a critical internal standard for mass spectrometry . Its use enables highly accurate and reliable quantification of the parent drug, Tasosartan, in complex biological matrices, which is essential for advanced analytical techniques. This high-quality standard supports vital research applications, including detailed in vitro and in vivo metabolism studies, investigation of drug disposition, and the analysis of the biochemical mechanisms underlying drug-induced liver injury. By providing a stable, non-radioactive tracer, this compound aids researchers in obtaining robust data to understand the pharmacokinetic and toxicological profile of this class of compounds.

Properties

Molecular Formula

C₂₃H₁₇D₄N₇O

Molecular Weight

415.48

Synonyms

5,8-Dihydro-2,4-dimethyl-8-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl-d4]-4-yl]methyl]-pyrido[2,3-d]pyrimidin-7(6H)-one; _x000B_5,8-Dihydro-2,4-dimethyl-8-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl-d4]-4-yl]methyl]-pyrido[2,3-d]pyrimidin-7(6H)-one;  Verdia-d4;  WAY-ANA

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Tasosartan

Strategies for Deuteration: Precursor Synthesis and Deuterium (B1214612) Exchange Approaches

The synthesis of Tasosartan-d4 can be approached through two primary strategies: the multi-step synthesis utilizing deuterated precursors or the direct deuterium exchange on the final Tasosartan (B1682932) molecule or a late-stage intermediate.

Multi-Step Synthetic Routes to Deuterated Tasosartan Precursors

A robust method for preparing this compound involves the synthesis of deuterated building blocks that are later assembled to form the final product. This approach offers excellent control over the position and level of deuterium incorporation.

One plausible route involves the synthesis of a deuterated biphenyl (B1667301) precursor. For instance, a d4-bromotoluene can be prepared and subsequently used in a Suzuki coupling reaction, a common method for forming biphenyl linkages in angiotensin II receptor antagonists. A general patent describes the preparation of deuterated biphenyl derivatives as important intermediates for drugs used in treating circulatory disorders. google.com This can be adapted to synthesize a key intermediate for this compound. The synthesis could start from a commercially available deuterated toluene, which is then brominated. The resulting deuterated bromotoluene can undergo a Grignard reaction to form the corresponding Grignard reagent. google.com This reagent is then coupled with a suitable partner to form the deuterated biphenyl moiety.

Another critical precursor is the dihydropyrido[2,3-d]pyrimidin-7-one core. The synthesis of this heterocyclic system has been extensively studied. mdpi.comrsc.orgnih.govresearchgate.net Deuteration of this core could potentially be achieved by employing deuterated reagents during its synthesis. For example, a one-pot domino synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been reported, which could be adapted by using deuterated starting materials. researchgate.net

A hypothetical multi-step synthesis for a key deuterated intermediate could be outlined as follows:

StepReactionReactantsReagents/ConditionsProduct
1BrominationToluene-d8N-Bromosuccinimide (NBS), Benzoyl peroxide4-Bromo-toluene-d7
2Grignard Formation4-Bromo-toluene-d7Magnesium, THFd7-4-Methylphenylmagnesium bromide
3Suzuki Couplingd7-4-Methylphenylmagnesium bromide, 2-chlorobenzonitrilePd catalystd7-4'-Methylbiphenyl-2-carbonitrile
4Tetrazole Formationd7-4'-Methylbiphenyl-2-carbonitrileSodium azide, Triethylamine hydrochloride5-(d7-4'-Methylbiphenyl-2-yl)tetrazole
5Alkylation5-(d7-4'-Methylbiphenyl-2-yl)tetrazole, Dihydropyrido[2,3-d]pyrimidin-7-oneBaseTasosartan-d7

This table presents a potential pathway, and the "d-number" would depend on the specific deuterated starting materials used. For this compound, one might start with a selectively deuterated toluene.

Catalytic Deuterium Exchange Protocols for this compound

Catalytic hydrogen-deuterium (H/D) exchange offers a more direct route to this compound, often occurring in the later stages of the synthesis. This method can be highly efficient and selective, depending on the catalyst and reaction conditions employed.

Iridium-catalyzed H/D exchange has proven effective for the deuteration of biphenyl tetrazole compounds. vulcanchem.com A procedure using an iridium(I) complex under basic conditions with deuterium gas (D2) can achieve high isotopic incorporation in the biphenyl system. vulcanchem.com This method could be directly applied to Tasosartan or a late-stage precursor.

Base-mediated deuteration is another powerful technique, particularly for N-heterocycles. researchgate.netd-nb.info Using a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d6 can facilitate selective deuteration of nitrogen-containing heterocycles. researchgate.netd-nb.info This could be a viable method for introducing deuterium into the dihydropyrido[2,3-d]pyrimidin-7-one ring of Tasosartan. The mechanism often involves the formation of an anion at the most acidic positions, followed by quenching with a deuterium source. unimi.it

A representative catalytic deuteration approach is summarized below:

Catalyst SystemDeuterium SourceSubstrateKey Features
Iridium(I) complex / Cs2CO3D2 gasBiphenyl tetrazole intermediateHigh regioselectivity for the biphenyl rings.
KOtBuDMSO-d6N-heterocyclic intermediateMetal-free, mild conditions, selective for positions ortho to the nitrogen in N-oxides.
Palladium on Carbon (Pd/C)D2OHeterocyclic compoundsRequires activation of the catalyst. google.com

Isotopic Purity and Regioselectivity in Deuteration Reactions

A critical aspect of synthesizing deuterated compounds is ensuring high isotopic purity and precise control over the location of deuterium incorporation (regioselectivity).

In multi-step syntheses, the isotopic purity is largely determined by the purity of the deuterated precursors. For catalytic exchange reactions, the choice of catalyst and reaction conditions are paramount. For example, iridium catalysts can be designed to direct deuteration to specific C-H bonds, such as those ortho to a directing group. acs.org The use of specific ligands can further enhance this selectivity.

The regioselectivity of base-mediated deuteration is governed by the relative acidity of the C-H bonds in the molecule. researchgate.netunimi.it Computational studies can help predict the most likely sites for deprotonation and subsequent deuteration. unimi.it

Advanced Characterization Techniques for Synthetic Verification of this compound Isomers

Once a synthetic route to this compound has been executed, rigorous analytical methods are required to confirm the structure, locate the deuterium atoms, and assess the isotopic and chemical purity of the product.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing deuterated compounds.

¹H NMR: The most direct evidence of successful deuteration is the disappearance or reduction in the intensity of proton signals at the deuterated positions.

²H NMR: Directly observes the deuterium nuclei, providing information about their chemical environment.

¹³C NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD2 group). blogspot.com The chemical shifts of carbons attached to deuterium are also slightly different from those attached to protons (an isotope effect). blogspot.com

Mass Spectrometry (MS) provides precise information about the mass of the molecule, confirming the incorporation of deuterium.

High-Resolution Mass Spectrometry (HRMS): Can accurately determine the molecular weight of this compound, allowing for the confirmation of the number of deuterium atoms incorporated.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to localize the deuterium atoms within the molecule by observing the mass of different fragments. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein-ligand interactions but the principles of measuring deuterium uptake are also relevant here. thermofisher.comnist.gov

The following table illustrates expected spectroscopic data for a hypothetical this compound, where four deuterium atoms are incorporated into one of the phenyl rings of the biphenyl moiety.

TechniqueExpected Observation
¹H NMR Disappearance of signals corresponding to the four protons on the deuterated phenyl ring.
¹³C NMR Appearance of C-D coupling patterns for the carbons in the deuterated phenyl ring.
HRMS Molecular ion peak at m/z corresponding to C23H17D4N7O, which is approximately 4 mass units higher than non-deuterated Tasosartan.

Chromatographic Purity Assessment of Synthetic this compound Batches

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a synthesized batch of this compound. By comparing the retention time of the synthesized compound with that of a non-deuterated standard, and by analyzing the peak purity, one can assess the presence of any non-deuterated starting material or other impurities. HPLC coupled with UV detection is commonly used for this purpose. For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS) to simultaneously assess chemical and isotopic purity. mdpi.com

Analytical Methodologies for Tasosartan D4 in Research Applications

Development and Validation of Bioanalytical Assays Utilizing Tasosartan-d4 as an Internal Standard

The development of robust bioanalytical assays is fundamental for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended to account for variability during sample processing and analysis. innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in biological matrices. mdpi.com In the context of Tasosartan (B1682932) analysis, LC-MS/MS methods are developed to be simple, rapid, and sensitive. pharmascholars.com The use of a deuterated internal standard such as this compound is crucial for minimizing matrix effects and variability in analyte recovery. innovareacademics.in

A typical LC-MS/MS method involves the following:

Chromatographic Separation: Utilizing a C18 column with an isocratic or gradient mobile phase to separate the analyte (Tasosartan) from the internal standard (this compound) and other matrix components. innovareacademics.inpharmascholars.com

Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source. nih.gov This allows for highly selective and sensitive detection of both Tasosartan and this compound.

Key parameters for an LC-MS/MS method for Tasosartan analysis using this compound are summarized below:

ParameterTypical Value/ConditionSource
Chromatographic Column C18 innovareacademics.inpharmascholars.com
Mobile Phase Methanol/aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) innovareacademics.inpharmascholars.com
Flow Rate 0.70 - 0.8 mL/min innovareacademics.innih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Optimization of Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, urine, and tissues are inherently complex, containing proteins, salts, lipids, and other endogenous substances that can interfere with the analysis. mdpi.comijpsjournal.com Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. ijpsjournal.com

Commonly used sample preparation techniques include:

Protein Precipitation (PP): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. tiaft.org

Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate the analyte from the sample matrix. innovareacademics.inpharmascholars.com SPE is often preferred for its ability to provide cleaner extracts and higher recovery. innovareacademics.in

The choice of sample preparation technique depends on the specific requirements of the assay, including the nature of the biological matrix and the desired level of sensitivity. ijpsjournal.com For instance, a simple protein precipitation might be sufficient for a high-concentration sample, while a more rigorous SPE method would be necessary for low-level quantification.

Rigorous Validation Parameters for Research Bioassays (e.g., Accuracy, Precision, Selectivity, Sensitivity)

To ensure the reliability and reproducibility of bioanalytical data, the developed method must undergo rigorous validation according to guidelines from regulatory agencies like the FDA. turkjps.orgglobalresearchonline.net The validation process assesses several key parameters: globalresearchonline.netrrml.ro

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. turkjps.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard. turkjps.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. globalresearchonline.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. globalresearchonline.net The acceptance criteria are generally within ±15% for accuracy and a coefficient of variation (CV) of ≤15% for precision, except at the lower limit of quantification (LLOQ), where it is often ±20% and ≤20%, respectively. globalresearchonline.net

Sensitivity: The lowest concentration of the analyte that can be reliably measured, known as the Lower Limit of Quantification (LLOQ). pharmascholars.com The LLOQ must have acceptable accuracy and precision. pharmascholars.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. bebac.at It is evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. bebac.at The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects. innovareacademics.in

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. bebac.at

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

Application of this compound in Reference Standard Development and Quality Control for Research Materials

This compound plays a vital role in the development and quality control of research materials. It can be used as a secondary or working reference standard, which is calibrated against a primary reference standard of Tasosartan. casss.org This two-tiered approach helps to conserve the primary standard and ensures consistency in routine testing. casss.org

Reference standards are crucial for:

Calibration of analytical instruments. iaea.org

Validation of analytical methods. iaea.org

Ensuring the quality and consistency of research materials. iddo.org

The use of a well-characterized deuterated standard like this compound provides a reliable benchmark for the identity and purity of Tasosartan in research-grade materials. lgcstandards.com

Advanced Techniques for Metabolite Profiling and Identification Using Deuterated Probes

Deuterated compounds like this compound are invaluable tools in metabolite profiling and identification studies. frontiersin.org The known mass shift between the parent drug and its deuterated analog allows for the rapid identification of drug-related metabolites in complex biological samples. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Metabolite Elucidation

High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, which are essential for determining the elemental composition of metabolites. ijpras.comnih.gov When combined with the use of a deuterated probe like this compound, HRMS becomes a powerful tool for metabolite elucidation. researchgate.net

The process typically involves:

Dosing an animal model or in vitro system with a mixture of Tasosartan and this compound.

Analyzing the biological samples using LC-HRMS.

Searching for doublet peaks with a specific mass difference corresponding to the number of deuterium (B1214612) atoms in this compound.

The accurate mass of the detected metabolites can then be used to propose their elemental composition and structure. nih.gov

Strategies for Distinguishing Parent Compound from Metabolites via Isotope Tracers

In metabolic research, the use of stable isotope-labeled compounds is a powerful strategy for elucidating the biotransformation of a parent drug. For Tasosartan, employing its deuterated isotopologue, this compound, provides a clear and precise method to differentiate the parent compound from its metabolites, such as the active metabolite enoltasosartan (B12386791). drugbank.comnih.govnih.gov This differentiation is primarily achieved through mass spectrometry-based analytical techniques, which can distinguish molecules based on minute differences in their mass.

The core principle lies in the mass difference between this compound and its unlabeled counterparts. Each deuterium (²H) atom adds approximately one mass unit to the molecule compared to a protium (B1232500) (¹H) atom. Therefore, this compound is heavier than both the parent Tasosartan and any of its subsequent metabolites. When a biological sample containing this compound and its metabolic products is analyzed, the mass spectrometer can selectively detect and quantify each species based on its unique mass-to-charge ratio (m/z).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical methodology for these studies. mdpi.comresearchgate.net The process involves two key stages:

Chromatographic Separation: The liquid chromatography (LC) system first separates the various components of the sample mixture. Tasosartan, enoltasosartan, and this compound, having slightly different physicochemical properties, will move through the chromatography column at different rates and emerge at distinct times (retention times). While stable isotope-labeled standards are chosen to co-elute with the analyte, slight shifts can sometimes occur. kcasbio.com

Mass Spectrometric Detection: As the separated components enter the mass spectrometer (MS), they are ionized and their mass-to-charge ratios are measured. In a tandem MS/MS setup, a specific parent ion is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The parent and fragment ions of this compound will have m/z values that are 4 Daltons (Da) higher than those of unlabeled Tasosartan, making their signals easily distinguishable. Similarly, the m/z of the metabolite enoltasosartan will be different from both Tasosartan and this compound.

Another critical aspect of using deuterium tracers is the Deuterium Kinetic Isotope Effect (KIE) . portico.orgnih.gov The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the carbon-protium (C-H) bond. unam.mx Consequently, if the deuterium atoms in this compound are placed at a position where metabolism (e.g., oxidation by cytochrome P450 enzymes) occurs, the breaking of the C-D bond will be slower than the breaking of the corresponding C-H bond in the unlabeled drug. portico.orgnih.gov This effect can be used to:

Probe the mechanisms of metabolism by observing a reduced rate of formation for deuterated metabolites.

Potentially create more metabolically stable drugs, although in tracer studies, the primary goal is analytical distinction.

By administering this compound and analyzing samples over time, researchers can track the disappearance of the deuterated parent drug and the appearance of its deuterated and non-deuterated metabolites. This allows for a clear mapping of metabolic pathways and calculation of formation and elimination rates for each compound, free from the ambiguity of endogenous interferences.

The table below illustrates the key analytical parameters used in an LC-MS/MS method to distinguish this compound from Tasosartan and its primary metabolite, enoltasosartan.

Table 1: Analytical Parameters for Distinguishing this compound and Related Compounds via LC-MS/MS

CompoundChemical FormulaMolecular Weight ( g/mol )Parent Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)
Tasosartan C₂₃H₂₁N₇O423.47424.2Hypothetical value, dependent on fragmentation pathway
This compound C₂₃H₁₇D₄N₇O427.50428.2Value would be +4 Da compared to Tasosartan fragment
Enoltasosartan C₂₃H₂₁N₇O₂439.47440.2Hypothetical value, dependent on fragmentation pathway

Note: The exact m/z values for fragment ions are dependent on the specific instrumentation and analytical conditions used. The table provides a representative illustration of the mass differences that enable differentiation.

Investigations into the Preclinical Disposition and Metabolic Fate of Tasosartan Utilizing Deuterated Analogues

In Vitro Metabolic Stability and Metabolite Identification Using Tasosartan-d4

In vitro metabolism studies are fundamental to predicting a drug's in vivo behavior, offering insights into its metabolic pathways and potential for drug-drug interactions. The incorporation of this compound as an internal standard is critical for the accurate quantification of Tasosartan's depletion and the formation of its metabolites in various in vitro systems.

Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used to assess the Phase I metabolic stability of a drug candidate. nih.govresearchgate.net In these assays, Tasosartan (B1682932) would be incubated with liver microsomes from various preclinical species, such as rats, dogs, and monkeys, in the presence of necessary cofactors like NADPH. This compound would be added to the samples at a known concentration at the beginning of the extraction process to serve as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for the precise measurement of the parent compound's disappearance over time, correcting for any variability in sample preparation and instrument response. researchgate.netbiopharmaservices.comwuxiapptec.com

Cytosolic fractions are employed to investigate Phase II metabolic pathways, such as sulfation and glucuronidation. Similar to microsomal studies, this compound would be used to ensure the accurate quantification of the parent drug and any conjugated metabolites formed during the incubation.

A hypothetical representation of the metabolic stability of Tasosartan in liver microsomes from different species, as determined using this compound as an internal standard, is presented below.

Table 1: Hypothetical In Vitro Metabolic Stability of Tasosartan in Liver Microsomes This table is for illustrative purposes and is based on typical preclinical data.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat4515.4
Dog6211.2
Monkey5512.6

Primary hepatocytes provide a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. mdpi.com In hepatocyte incubation studies with Tasosartan, this compound would be indispensable for accurately tracking the parent drug's depletion and the emergence of various metabolites over time. The use of a stable isotope-labeled internal standard is crucial for generating reliable quantitative data from these complex biological matrices.

By employing high-resolution mass spectrometry, researchers can identify the metabolites of Tasosartan formed in these in vitro systems. The co-injection of this compound allows for the confident differentiation of drug-related material from endogenous matrix components. Studies have identified several metabolites of Tasosartan in preclinical species, including an active metabolite, enoltasosartan (B12386791), as well as other products of oxidation and conjugation. researchgate.netdrugbank.com The precise mass difference between Tasosartan and this compound aids in the structural elucidation of these metabolites.

The primary metabolic pathways for Tasosartan in preclinical species are believed to involve hydroxylation and subsequent oxidation, leading to the formation of carboxylic acid derivatives, as well as the formation of an unsaturated diol metabolite. researchgate.net

In Vivo Pharmacokinetic Profiling in Animal Models with this compound

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. vimta.com The use of this compound as an internal standard in the bioanalysis of plasma, urine, and feces samples is a standard industry practice to ensure the generation of high-quality pharmacokinetic data.

Following administration of Tasosartan to preclinical species such as rats and dogs, blood, urine, and feces are collected at various time points. nih.govnih.gov During sample analysis, this compound is added to each sample to accurately quantify the concentrations of the parent drug and its metabolites. This enables the determination of key pharmacokinetic parameters, including bioavailability, clearance, volume of distribution, and elimination half-life.

A hypothetical overview of the pharmacokinetic parameters of Tasosartan in rats and dogs, determined using this compound as an internal standard, is provided below.

Table 2: Hypothetical Pharmacokinetic Parameters of Tasosartan in Preclinical Species This table is for illustrative purposes and is based on typical preclinical data.

ParameterRatDog
Bioavailability (%)3050
Clearance (mL/min/kg)2515
Volume of Distribution (L/kg)2.51.8
Elimination Half-life (h)3.04.5

It is important to note that the primary role of this compound in these studies is as an analytical tool. The deuteration of a molecule is not expected to significantly alter its intrinsic pharmacokinetic properties. The subtle increase in mass due to the deuterium (B1214612) atoms generally does not lead to a significant "isotope effect" that would alter the rate of metabolism or elimination. Therefore, the pharmacokinetic profile of this compound is expected to be virtually identical to that of unlabeled Tasosartan. The value of the deuterated analogue lies in its ability to be distinguished from the parent compound by mass spectrometry, thereby serving as a reliable internal standard for accurate quantification.

Assessment of Metabolic Switching and Isotope Effects on Disposition

In preclinical studies, the substitution of hydrogen with deuterium at specific metabolically labile sites of a drug molecule, creating a compound such as this compound, can lead to a phenomenon known as the kinetic isotope effect. This effect arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of the C-D bond can be significantly slower.

The primary application of this compound in this context would be to probe for "metabolic switching." If tasosartan is metabolized at multiple sites, deuteration at one of these sites could slow down metabolism through that pathway, potentially redirecting the metabolic process to alternative, non-deuterated sites. This would result in a different proportion of metabolites compared to the non-deuterated parent drug. By comparing the metabolite profiles of tasosartan and this compound in preclinical models, researchers could identify the primary sites of metabolism and understand the flexibility of the metabolic pathways.

This table is illustrative and based on the theoretical application of the kinetic isotope effect.

Preclinical Pharmacodynamic Investigations and Molecular Interactions of Tasosartan

In Vitro Receptor Binding and Functional Assays of Tasosartan (B1682932) and its Active Metabolites

In vitro studies are fundamental in characterizing the interaction of a drug with its target receptor. nih.gov For tasosartan and its metabolites, these assays have provided detailed insights into their affinity and selectivity for the AT1 receptor, as well as their influence on downstream signaling pathways.

Competitive binding assays are utilized to determine the affinity of a ligand for its receptor, often expressed as an IC50 value, which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor. nih.govmerckmillipore.com Studies have demonstrated that tasosartan is a potent and selective antagonist of the AT1 receptor. drugbank.com Three novel human metabolites of tasosartan have been identified, and their binding to the human angiotensin II receptor has been evaluated. Each of these metabolites demonstrated the ability to bind the receptor with IC50 values in the nanomolar range. nih.gov

Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Metabolites

CompoundAT1 Receptor Binding IC50 (nM)
Metabolite 1 (Unsaturated diol)20 - 45
Metabolite 2 (Carboxylic acid)20 - 45
Metabolite 3 (Carboxylic acid)20 - 45
Data derived from studies on novel human metabolites of tasosartan. nih.gov

The high affinity and selectivity of tasosartan and its metabolites for the AT1 receptor are critical to its mechanism of action, ensuring that it primarily targets the intended component of the RAAS. drugbank.comdroracle.ai

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. nih.govnih.gov Tasosartan, as an antagonist, blocks these pathways. drugbank.com Studies have shown that tasosartan effectively inhibits angiotensin II-induced signaling. The activation of the AT1 receptor by angiotensin II typically leads to a variety of cellular responses, including vasoconstriction and aldosterone (B195564) release. drugbank.comnih.gov By occupying the AT1 receptor, tasosartan prevents these downstream effects. drugbank.com

An ex vivo AngII radioreceptor assay was used to compare the AT1 receptor blockade of tasosartan and its active metabolite, enoltasosartan (B12386791). Following oral or intravenous administration of tasosartan, a rapid and sustained blockade of AT1 receptors was observed. In contrast, the blockade induced by enoltasosartan was significantly delayed. researchgate.netnih.gov

Table 2: In Vitro AT1 Receptor Blockade by Tasosartan

Time Post-AdministrationEstimated AT1 Receptor Blockade (%)
2 hours90%
32 hours20%
Data from an ex vivo AngII radioreceptor assay following tasosartan administration. researchgate.netnih.gov

In Vivo Pharmacodynamic Studies in Relevant Animal Models

In vivo studies in animal models are essential to confirm the pharmacodynamic effects observed in in vitro assays and to understand the physiological response to a drug candidate. nih.govresearchgate.net

A common method to assess AT1 receptor antagonism in vivo is the angiotensin II challenge, or pressor response study. mdpi.com In this model, the ability of an antagonist to block the hypertensive effect of exogenously administered angiotensin II is measured. The in vivo efficacy of novel tasosartan metabolites was investigated in anesthetized rats. An unsaturated diol metabolite demonstrated effectiveness in attenuating the pressor response to an angiotensin II challenge at intravenous doses of 1 and 3 mg/kg. However, two other carboxylic acid metabolites did not show a significant effect at the same doses. nih.govresearchgate.net

Tasosartan effectively blocks the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor level. drugbank.com The RAAS plays a critical role in regulating blood pressure and fluid balance. nih.govsemanticscholar.orgyoutube.com By blocking the AT1 receptor, tasosartan prevents the actions of angiotensin II, a key component of the RAAS that causes vasoconstriction and stimulates the release of aldosterone. drugbank.com This leads to a decrease in systemic vascular resistance. drugbank.com

Influence of Protein Binding on the Receptor Interaction Dynamics of Tasosartan and its Metabolites

The extent of plasma protein binding can significantly impact a drug's pharmacokinetics and pharmacodynamics. researchgate.netnih.gov The long duration of action of tasosartan has been linked to its active metabolite, enoltasosartan. researchgate.netnih.gov The AT1 antagonistic effect of enoltasosartan is markedly influenced by the presence of plasma proteins, which leads to a decrease in its affinity for the receptor and a slower receptor association rate. researchgate.netnih.gov The delayed in vivo blockade effect observed for enoltasosartan appears to be due to high and tight protein binding and a slow dissociation process from its carrier protein. nih.gov This high degree of protein binding contributes to the prolonged pharmacological action of tasosartan. researchgate.net

Table 3: In Vivo AT1 Receptor Blockade by Tasosartan

Time Post-AdministrationAT1 Receptor Blockade (%)
1 - 2 hours80%
32 hours40%
Data from in vivo blood pressure response to exogenous AngII. researchgate.netnih.gov

Methodologies for Assessing Plasma Protein Binding in Preclinical Matrices

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetics and pharmacodynamics. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. Several methodologies are employed to assess plasma protein binding in preclinical matrices, each with its own advantages and limitations.

Commonly used techniques include:

Equilibrium Dialysis: This is often considered the gold standard for plasma protein binding studies. It involves a semipermeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. The free drug equilibrates across the membrane, and its concentration can then be measured in the buffer compartment.

Ultrafiltration: This method uses a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation. The unbound drug passes through the filter, and its concentration is determined in the ultrafiltrate.

Ultracentrifugation: This technique separates the free drug from the protein-bound drug by high-speed centrifugation, which pellets the protein-drug complexes. The concentration of the free drug is then measured in the supernatant.

Chromatography-based methods: Techniques such as high-performance affinity chromatography can also be used to investigate drug-protein interactions and determine binding affinities.

These methods are crucial for determining the fraction of Tasosartan and its active metabolite, Enoltasosartan, that is bound to plasma proteins in various preclinical species. This information is essential for interpreting the relationship between the total plasma concentration of the drug and its pharmacological effect.

Impact of Differential Protein Binding on Unbound Concentrations and Receptor Engagement

The interaction of Tasosartan and its active metabolite, Enoltasosartan, with plasma proteins has a profound impact on their pharmacodynamic profiles. Research has demonstrated a significant difference in the plasma protein binding of these two compounds, which in turn affects their unbound concentrations and their ability to engage with the angiotensin II type 1 (AT1) receptor.

Studies have revealed that Enoltasosartan exhibits very high and tight binding to plasma proteins. drugbank.com This strong binding results in a lower fraction of unbound Enoltasosartan in the plasma compared to Tasosartan. Consequently, despite potentially high total plasma concentrations of Enoltasosartan, the concentration of the free, pharmacologically active form is limited. drugbank.com

This differential protein binding leads to a phenomenon known as a "PK/PD disconnect" for Enoltasosartan, where there is a significant delay between the observed plasma concentration (pharmacokinetics) and the drug's effect on the AT1 receptor (pharmacodynamics). drugbank.com In contrast, the plasma concentration of Tasosartan shows a more direct correlation with its receptor blockade. drugbank.com

The high and tight protein binding of Enoltasosartan also contributes to its longer duration of action. The protein-bound fraction acts as a reservoir, slowly releasing the unbound drug over time, thus prolonging its therapeutic effect. drugbank.com

The following table summarizes the key findings regarding the impact of plasma protein binding on Tasosartan and Enoltasosartan:

CompoundPlasma Protein BindingImpact on Unbound ConcentrationConsequence for Receptor Engagement
Tasosartan SignificantHigher proportion of unbound drug relative to EnoltasosartanDirect correlation between plasma concentration and receptor blockade. drugbank.com
Enoltasosartan Very high and tightLower proportion of unbound drugDelayed and prolonged receptor blockade; PK/PD disconnect. drugbank.com

These findings underscore the critical importance of assessing plasma protein binding in preclinical studies. For a compound like Tasosartan-d4, which is bioanalytically equivalent to Tasosartan, understanding these protein binding characteristics is essential for the accurate interpretation of pharmacokinetic data and for predicting its pharmacodynamic behavior.

Future Research Directions and Translational Implications in Preclinical Drug Development

Potential for Novel Deuterated Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a cornerstone in the management of hypertension and heart failure. They function by selectively blocking the angiotensin II type 1 (AT1) receptor, which prevents the hormone angiotensin II from exerting its potent vasoconstrictive effects, thereby lowering blood pressure. The development of novel deuterated ARBs is a promising area of research, predicated on the kinetic isotope effect.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family, replacing hydrogen with deuterium (B1214612) at specific metabolic "hot spots" can slow down this process. This modification can lead to significant improvements in a drug's pharmacokinetic profile.

Potential benefits of developing novel deuterated ARBs include:

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, which can improve patient adherence.

Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites, thereby improving the drug's tolerability.

Lower Therapeutic Dose: Increased stability and bioavailability could mean that a lower dose is needed to achieve the desired therapeutic effect.

The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium, has already led to FDA-approved drugs in other therapeutic classes, such as deutetrabenazine. This success provides a strong rationale for applying the same principles to the ARB class, potentially leading to new chemical entities with superior clinical profiles compared to their non-deuterated predecessors.

Potential Advantage of DeuterationUnderlying MechanismTranslational Implication for ARBs
Increased Half-LifeSlowing of CYP450-mediated metabolism due to the stronger C-D bond (Kinetic Isotope Effect).Potential for once-daily or less frequent dosing, improving patient convenience and compliance.
Higher Plasma Exposure (AUC)Reduced first-pass metabolism and overall metabolic clearance.More consistent therapeutic drug levels and potentially greater efficacy.
Reduced Metabolite-Related ToxicityDecreased formation of specific metabolites that may be associated with adverse effects.An improved safety and tolerability profile for the new deuterated ARB.
Minimized Metabolic SwitchingBlocking a primary metabolic pathway without shunting the drug down a less desirable secondary pathway.More predictable pharmacokinetic and pharmacodynamic behavior.

Advancements in Analytical Techniques for Deuterated Compound Quantification

The successful development and application of deuterated compounds in preclinical research are critically dependent on robust and sensitive analytical methods for their precise quantification in biological matrices. Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is the gold standard for this purpose.

The fundamental principle of using MS for this analysis lies in its ability to differentiate molecules based on their mass-to-charge ratio. Since deuterium has a greater mass than hydrogen, a deuterated compound like Tasosartan-d4 will have a distinct, higher mass than its non-deuterated counterpart, Tasosartan (B1682932). This mass difference allows for their simultaneous detection and independent quantification, even when they co-elute chromatographically.

Key advancements and techniques in this area include:

Tandem Mass Spectrometry (MS/MS): This technique provides a higher degree of specificity and sensitivity. In an MS/MS experiment, a specific parent ion (e.g., protonated this compound) is selected and fragmented, and a specific fragment ion is then monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations in complex samples like plasma or tissue homogenates.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with extremely high accuracy, enabling the confident identification of compounds and the determination of isotopic purity. This is crucial for verifying the successful synthesis of a deuterated compound and for ensuring that the correct molecule is being measured.

Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS): While distinct from quantifying a stably labeled drug, H/DX-MS is an advanced application that leverages deuterium. It is used to probe the structure and conformational dynamics of proteins. The rate at which backbone amide hydrogens exchange with deuterium in a D₂O solution provides information about protein folding and ligand binding.

These analytical methods are indispensable throughout preclinical development, from initial in vitro metabolic stability assays to in vivo pharmacokinetic studies.

Analytical TechniquePrinciple of OperationPrimary Application for Deuterated Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on physicochemical properties, followed by detection based on mass-to-charge ratio.Standard method for quantifying deuterated and non-deuterated analytes in biological fluids.
Tandem Mass Spectrometry (MS/MS)Increases specificity by selecting a parent ion, fragmenting it, and detecting a specific product ion.Highly sensitive and specific quantification in complex matrices (e.g., plasma, urine). Essential for pharmacokinetic studies.
High-Resolution Mass Spectrometry (HRMS)Measures mass with very high precision, allowing for unambiguous elemental composition determination.Confirmation of compound identity, assessment of isotopic enrichment, and characterization of metabolites.
Fourier-Transform Infrared Spectroscopy (FTIR)Measures the absorption of infrared radiation by molecular bonds, which is different for C-H and C-D bonds.A rapid method for quantifying deuterium isotopologues in a pure drug substance.

Broader Applications of Deuteration Strategies in Preclinical Drug Metabolism and Pharmacokinetic Research

Beyond the goal of creating new therapeutic entities, deuteration strategies and deuterated compounds like this compound are invaluable tools in preclinical Drug Metabolism and Pharmacokinetic (DMPK) research. These applications are crucial for understanding a drug candidate's behavior in a biological system and for bridging the gap between preclinical findings and clinical outcomes.

Key applications include:

Internal Standards for Bioanalysis: This is a primary role for compounds like this compound. A known quantity of the deuterated analog is added to a biological sample before processing. Because the deuterated standard behaves almost identically to the non-deuterated drug during extraction and ionization, any sample loss or variability can be corrected for, ensuring highly accurate and precise quantification of the drug.

Identifying Metabolic "Hot Spots": Synthesizing a series of analogs with deuterium placed at different positions on the molecule allows researchers to pinpoint the sites most susceptible to metabolic attack. If deuterating a specific position significantly slows down the rate of metabolism in an in vitro assay (e.g., using liver microsomes), that position is identified as a metabolic hot spot. This knowledge can guide further medicinal chemistry efforts to improve metabolic stability.

Elucidating Metabolic Pathways: Co-administering a 1:1 mixture of the deuterated and non-deuterated drug to an animal model (a "cassette" dose) can help in metabolite identification. The resulting metabolites will appear as distinctive doublet peaks in the mass spectrum, making them easier to identify against the complex background of endogenous molecules.

Assessing Bioavailability: Deuterated compounds are used in study designs that can more accurately determine absolute bioavailability. By administering an intravenous (IV) dose of the deuterated drug and an oral dose of the non-deuterated drug simultaneously, researchers can distinguish between the two in the bloodstream and calculate bioavailability from a single experiment, reducing inter-individual variability.

The strategic use of deuterium labeling is therefore a cornerstone of modern DMPK studies, enabling a more thorough and accurate characterization of a drug candidate's profile long before it reaches human trials.

DMPK ApplicationDescription of UseImpact on Preclinical Development
Bioanalytical Internal StandardA deuterated version of the drug (e.g., this compound) is added to samples to correct for analytical variability.Ensures accurate and reliable pharmacokinetic data, which is fundamental for decision-making.
Metabolic Pathway ElucidationUsed as tracers to track the fate of a drug molecule and confidently identify its metabolites.Provides a clear picture of how the drug is transformed in the body, helping to predict potential drug interactions or toxic metabolites.
"Hot Spot" IdentificationSite-specific deuteration helps identify which parts of a molecule are most liable to metabolic breakdown.Guides medicinal chemists in modifying the drug structure to enhance metabolic stability and improve its pharmacokinetic profile.
Bioavailability StudiesSimultaneous IV (deuterated) and oral (non-deuterated) administration allows for precise bioavailability calculations.Offers a more efficient and accurate method to determine the fraction of an oral dose that reaches systemic circulation.

Q & A

Q. What are the validated analytical methods for quantifying Tasosartan-d4 in biological matrices, and how can cross-validation ensure data reliability?

To quantify this compound, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for deuterated compounds. Cross-validation involves comparing results from at least two independent methods (e.g., LC-MS/MS vs. HPLC-UV) to confirm consistency. For example, spiked recovery experiments in plasma/serum matrices should achieve ≥85% recovery with ≤15% inter-day variability . Ensure calibration curves cover the expected concentration range (e.g., 1–500 ng/mL) and include quality controls (QCs) in triplicate at low, medium, and high concentrations.

Q. How should researchers design experiments to characterize the structural integrity of this compound under varying storage conditions?

Use accelerated stability studies under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation via NMR spectroscopy (deuterium retention) and high-resolution mass spectrometry (HRMS) to identify byproducts. Tabulate results in a stability matrix, including parameters like % impurity formation over time and Arrhenius-derived shelf-life predictions .

Q. What statistical approaches are recommended for comparing the pharmacokinetic (PK) profiles of this compound versus its non-deuterated analog?

Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Use mixed-effects models (e.g., ANOVA with repeated measures) to account for inter-subject variability. Report 90% confidence intervals for geometric mean ratios (GMRs) of AUC and Cmax to assess bioequivalence. Include scatterplots with regression lines to visualize correlations between deuterium incorporation and PK parameters .

Q. How can researchers optimize synthetic routes for this compound to maximize isotopic purity?

Evaluate deuterium incorporation efficiency using isotopic ratio mass spectrometry (IRMS) . Compare methods like catalytic deuteration vs. exchange reactions in deuterated solvents (e.g., D2O or CD3OD). Optimize reaction time, temperature, and catalyst loading (e.g., Pd/C vs. Raney Ni) to achieve ≥98% isotopic purity. Document byproduct profiles using GC-MS or <sup>2</sup>H-NMR .

Q. What criteria should guide the selection of in vitro models for assessing this compound metabolism?

Prioritize human hepatocyte cultures or microsomal assays over animal models due to species-specific metabolic differences. Measure CYP450 isoform activity (e.g., CYP2C9, CYP3A4) via metabolite formation rates. Validate models using positive controls (e.g., ketoconazole for CYP3A4 inhibition) and report metabolic stability as % parent compound remaining at 60 minutes .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue distribution be resolved using multimodal imaging techniques?

Integrate quantitative whole-body autoradiography (QWBA) with PET/CT imaging using radiolabeled this compound (e.g., <sup>11</sup>C or <sup>18</sup>F tags). Perform time-course studies in rodent models and apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. Use Bayesian hierarchical models to account for inter-study variability in tissue partitioning coefficients .

Q. What methodologies are suitable for identifying this compound’s unknown metabolites in non-targeted metabolomic studies?

Combine untargeted HRMS with fragmentation tree algorithms (e.g., SIRIUS/CSI:FingerID) to annotate metabolites. Validate findings using stable isotope labeling (e.g., <sup>13</sup>C-glucose tracing) and synthetic reference standards. Report mass accuracy (<2 ppm), fragmentation patterns, and retention time shifts relative to the parent compound .

Q. How should researchers address batch-to-batch variability in this compound synthesis to ensure reproducibility in longitudinal studies?

Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize critical process parameters (CPPs). Use multivariate analysis (e.g., PCA or PLS) to correlate raw material attributes (e.g., solvent deuterium content) with final product isotopic purity. Establish acceptance criteria for intermediates (e.g., ≥95% deuteration at key positions) .

Q. What computational strategies can predict the impact of deuteration on this compound’s binding affinity to angiotensin II receptors?

Perform molecular dynamics (MD) simulations comparing deuterated vs. non-deuterated structures. Calculate binding free energies (ΔGbind) using MM-PBSA or free energy perturbation (FEP). Validate predictions with surface plasmon resonance (SPR) assays measuring KD values. Report RMSD trajectories and hydrogen-deuterium exchange (HDX) rates at binding interfaces .

Q. How can researchers integrate fragmented literature data on this compound’s solubility and permeability into a unified biopharmaceutics model?

Apply artificial neural networks (ANNs) trained on published datasets (e.g., LogP, pKa, solubility in biorelevant media) to predict absorption properties. Validate models using in situ perfusion studies in rodent intestines. Use heatmaps to visualize parameter correlations and identify data gaps requiring further experimentation .

Methodological Guidelines

  • Data Presentation : Tables must include Roman numerals, titles, and footnotes (e.g., "Table I. Stability of this compound at 40°C/75% RH"). Use separate cells for data to prevent formatting errors .
  • Ethical Compliance : Document data-sharing protocols and anonymization methods in alignment with institutional review boards (IRBs) .
  • Conflict Resolution : For contradictory results, apply sensitivity analyses and transparently report limitations in the discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.